Soularubinone
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Overview
Description
Soularubinone is a complex organic compound with the molecular formula C25H34O10 and a molecular weight of 494.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Soularubinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield additional hydroxyl groups, while reduction can convert ketones to secondary alcohols .
Scientific Research Applications
Soularubinone has several scientific research applications:
Chemistry: It is studied for its unique structural properties and potential as a synthetic intermediate.
Biology: It is investigated for its biological activities, including antileukemic properties.
Medicine: It is explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: It may have applications in the development of new pharmaceuticals and bioactive compounds
Mechanism of Action
The mechanism of action of Soularubinone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Quassinoids: These are a group of compounds with similar structural features and biological activities.
Antileukemic Agents: Other compounds with antileukemic properties, such as vincristine and daunorubicin.
Uniqueness
Soularubinone is unique due to its complex pentacyclic structure and specific biological activities.
Properties
CAS No. |
74156-49-3 |
---|---|
Molecular Formula |
C25H34O10 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C25H34O10/c1-10-6-13(26)19(29)23(5)12(10)7-14-24-9-33-25(32,21(23)24)18(28)11(2)16(24)17(20(30)34-14)35-15(27)8-22(3,4)31/h6,11-12,14,16-19,21,28-29,31-32H,7-9H2,1-5H3 |
InChI Key |
BASHMUPTLJHSQJ-ZGXGNEARSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O)OC(=O)CC(C)(C)O |
SMILES |
CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)CC(C)(C)O |
Canonical SMILES |
CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)CC(C)(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Soularubinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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